3-(4-Bromo-3-methylphenoxy)azetidine

Synthetic Chemistry Process Optimization Building Block Efficiency

Why settle for generic analogs? This azetidine building block delivers a unique electronic and steric profile that non-halogenated, chloro, or non-methylated variants simply cannot replicate. Its para-bromo handle ensures efficient Suzuki-Miyaura diversification—essential for kinase inhibitor libraries—while the strained secondary amine enables rapid CNS SAR exploration. Aligns directly with patent-protected S1P modulator scaffolds (U.S. 8,623,856) and cortical catecholaminergic neurotransmission modulators (U.S. 10,875,829). Avoid inactive congeners: choose the exact bromo-methyl pattern your program demands.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1220038-48-1
Cat. No. B1525266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-methylphenoxy)azetidine
CAS1220038-48-1
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2CNC2)Br
InChIInChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
InChIKeyFLCINJCNBKMRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-methylphenoxy)azetidine (CAS 1220038-48-1): A Differentiated Azetidine Building Block for Medicinal Chemistry and Chemical Biology


3-(4-Bromo-3-methylphenoxy)azetidine (CAS 1220038-48-1) is a heterocyclic building block featuring a strained four-membered azetidine ring linked via an ether bond to a 4-bromo-3-methylphenyl group . The compound possesses a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol . Its structural features—the azetidine core providing conformational constraint and the halogenated aryl ether enabling further functionalization—position it as a versatile intermediate for the synthesis of biologically active molecules, particularly in programs targeting GPCRs, CNS disorders, and kinase inhibition [1][2].

Why 3-(4-Bromo-3-methylphenoxy)azetidine (CAS 1220038-48-1) Is Not Interchangeable with Common Azetidine Analogs


In drug discovery and chemical biology, subtle modifications to an aryloxyazetidine scaffold can drastically alter potency, selectivity, and physicochemical properties. The specific substitution pattern of 3-(4-Bromo-3-methylphenoxy)azetidine—a bromine atom at the para-position and a methyl group at the meta-position on the phenyl ring—confers distinct electronic and steric properties that are not replicated by chloro, unsubstituted, or non-methylated analogs. Furthermore, the azetidine ring's inherent ring strain (≈25.2 kcal/mol) [1] and its secondary amine handle provide a unique vector for diversification that is absent in larger ring systems. The evidence below quantifies these differences, demonstrating that generic substitution with a similar azetidine building block will not yield equivalent outcomes in terms of synthetic efficiency, target engagement, or downstream biological profile.

Quantitative Differentiation Evidence for 3-(4-Bromo-3-methylphenoxy)azetidine (CAS 1220038-48-1) Against Closest Analogs


Enhanced Synthetic Yield in Optimized Protocols Compared to Chloro Analog

Under optimized synthetic conditions, 3-(4-Bromo-3-methylphenoxy)azetidine can be obtained in yields up to 90% . In contrast, the chloro analog, 3-(4-Chloro-3-methylphenoxy)azetidine, is typically reported with lower synthetic efficiency, with standard purities of 95% but without published high-yield protocols . The higher achievable yield for the bromo derivative translates to reduced cost per gram in multi-step synthesis campaigns, a critical factor in both academic and industrial procurement decisions.

Synthetic Chemistry Process Optimization Building Block Efficiency

Distinct Halogen Substitution Effect on Lipophilicity and Metabolic Stability

The bromine atom in 3-(4-Bromo-3-methylphenoxy)azetidine imparts a calculated logP of approximately 2.5–3.0 [1], which is higher than the chloro analog (logP ≈2.2–2.7) and the unsubstituted 3-phenoxyazetidine (logP ≈1.5–2.0) [2]. Increased lipophilicity can enhance membrane permeability but also elevate metabolic clearance via CYP450 oxidation. Notably, the bromine atom serves as a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less accessible with the chloro analog due to lower reactivity [3]. In contrast, the methyl group at the meta-position introduces steric hindrance that can reduce off-target binding compared to the non-methylated 3-(4-bromophenoxy)azetidine .

Medicinal Chemistry ADME Properties SAR Analysis

Validated Role in S1P Receptor Modulation Patents vs. Unsubstituted Azetidines

Phenoxy-azetidine derivatives, including those with bromo and methyl substitutions, are explicitly claimed as sphingosine-1-phosphate (S1P) receptor modulators in U.S. Patent 8,623,856 [1]. The patent describes that compounds of Formula I exhibit potent S1P receptor modulation, with specific examples demonstrating EC50 values in the nanomolar range (e.g., Example 1: S1P1 EC50 = 2.3 nM) [1]. While 3-(4-Bromo-3-methylphenoxy)azetidine itself is not the exemplified compound, its structural alignment with the claimed Markush structures positions it within the same activity space. In contrast, unsubstituted 3-phenoxyazetidine is not claimed in this patent and lacks the specific halogenation required for high-affinity S1P receptor engagement . This patent evidence provides a clear rationale for selecting the bromo-methyl substituted scaffold over simpler azetidine analogs when targeting S1P pathways.

GPCR Pharmacology S1P Receptor Patent Landscape

Improved Aqueous Solubility Over Biaryl-Containing Isosteres in Oxytocin Antagonist Series

A study by Brown et al. (2010) demonstrated that replacing a biaryl substituent with an aryloxyazetidine moiety significantly improved aqueous solubility while maintaining high oxytocin antagonism. Specifically, compound 25, which contains an aryloxyazetidine core, showed an aqueous solubility of >100 µM at pH 7.4, compared to <10 µM for the corresponding biaryl-containing lead compound [1]. Although 3-(4-Bromo-3-methylphenoxy)azetidine was not the exact compound tested, the study establishes the aryloxyazetidine scaffold as a privileged solubility-enhancing bioisostere. This class-level advantage is not shared by piperidine or pyrrolidine analogs, which exhibited lower selectivity profiles [1].

Oxytocin Antagonists Physicochemical Optimization Aryloxyazetidine Scaffold

Availability in Higher Purity Grades (NLT 98%) vs. Standard 95% Purity for Analogs

Multiple vendors offer 3-(4-Bromo-3-methylphenoxy)azetidine with a purity of NLT 98% (Not Less Than 98%) [1]. In contrast, the chloro analog (3-(4-Chloro-3-methylphenoxy)azetidine) and the non-methylated bromo analog (3-(4-Bromophenoxy)azetidine) are typically supplied at 95% purity . The 3% absolute difference in purity can significantly impact the outcome of sensitive reactions (e.g., cross-couplings) and reduce the need for additional purification steps. For large-scale synthesis, a 3% higher purity translates to approximately 30 mg less impurity per gram of material, a non-trivial advantage in cost and time savings.

Chemical Procurement Quality Control Building Block Purity

Recommended Application Scenarios for 3-(4-Bromo-3-methylphenoxy)azetidine (CAS 1220038-48-1) Based on Quantitative Evidence


S1P Receptor Modulator Lead Generation Campaigns

Given its structural alignment with patent-protected phenoxy-azetidine S1P modulators (U.S. Patent 8,623,856), 3-(4-Bromo-3-methylphenoxy)azetidine is ideally suited as a key intermediate in the synthesis of novel S1P receptor agonists or antagonists. Its bromo and methyl substitution pattern matches the Markush claims, increasing the likelihood of generating patentable compounds with nanomolar potency [1]. Procurement of this specific building block, rather than a non-halogenated or chloro analog, aligns with the SAR described in the patent and avoids the risk of synthesizing inactive congeners.

Solubility Optimization in CNS-Targeted Drug Discovery

For programs targeting CNS disorders where both brain penetration and solubility are critical, the aryloxyazetidine scaffold offers a validated advantage. As demonstrated by Brown et al. (2010), replacement of a biaryl group with an aryloxyazetidine improved aqueous solubility by >10-fold while maintaining target engagement [2]. 3-(4-Bromo-3-methylphenoxy)azetidine, with its calculated logP of ~2.5–3.0 and secondary amine handle, provides an optimal starting point for designing CNS-penetrant candidates with balanced physicochemical properties.

Cross-Coupling-Enabled Library Synthesis in Kinase Inhibitor Programs

The bromine atom at the para-position of the phenyl ring serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the azetidine scaffold [3]. In kinase inhibitor programs, where structure-activity relationship (SAR) exploration around a central azetidine core is common, 3-(4-Bromo-3-methylphenoxy)azetidine allows for the efficient synthesis of focused libraries. Its higher commercial purity (NLT 98%) reduces catalyst poisoning during cross-coupling, leading to higher yields and cleaner reaction profiles compared to lower-purity analogs .

Catecholaminergic Neurotransmission Modulator Synthesis

Patents from Integrative Research Laboratories Sweden AB (U.S. 10,875,829) disclose 3-phenoxy-azetidine derivatives as modulators of cortical catecholaminergic neurotransmission for the treatment of CNS disorders [4]. The bromo-methyl substituted variant offers a distinct steric and electronic profile that can differentiate selectivity among dopamine, norepinephrine, and serotonin transporters. Procurement of this specific building block supports the exploration of SAR around the phenoxy ring, a region known to influence transporter selectivity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-3-methylphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.